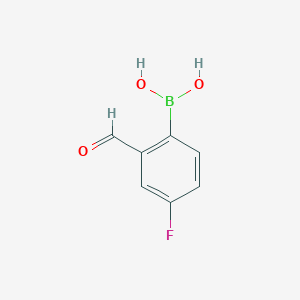

(4-Fluor-2-formylphenyl)boronsäure

Übersicht

Beschreibung

“(4-Fluoro-2-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H6BFO3 and a molecular weight of 167.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “(4-Fluoro-2-formylphenyl)boronic acid” is 1S/C7H6BFO3/c9-6-1-2-7 (8 (11)12)5 (3-6)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluoro-2-formylphenyl)boronic acid” are not detailed in the retrieved sources, boronic acids are generally known to participate in various types of coupling reactions .Physical and Chemical Properties Analysis

“(4-Fluoro-2-formylphenyl)boronic acid” is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Suzuki-Kreuzkupplungsreaktionen

(4-Fluor-2-formylphenyl)boronsäure kann als Substrat für Suzuki-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktion ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet ist.

Synthese von biologisch aktiven Terphenylen

Diese Verbindung kann verwendet werden, um neuartige biologisch aktive Terphenyle herzustellen . Terphenyle sind eine Klasse aromatischer Kohlenwasserstoffe, und ihre Derivate haben sich als eine breite Palette biologischer Aktivitäten gezeigt.

Ligandenlose aerobe Fluoroalkylierung

This compound kann als Reagenz für die kupfervermittelte ligandenlose aerobe Fluoroalkylierung von Arylboronsäuren mit Fluoroalkyliodiden verwendet werden . Diese Reaktion ist eine nützliche Methode zur Synthese von fluoroalkylierten Arenen, die in der pharmazeutischen Chemie wichtig sind.

Glukose-sensitive Hydrogele

Phenylboronsäure-basierte Verbindungen, darunter this compound, wurden bei der Entwicklung von glukose-sensitiven Hydrogelen verwendet . Diese Hydrogele können blutzuckersenkende Medikamente (wie Insulin) als Reaktion auf den Anstieg des Glukosespiegels freisetzen, was sie für die Behandlung von Diabetes interessant macht.

Mehrere Stimuli-responsive Organogel

Ein Organogel, das sich durch schnelles Selbstheilungsvermögen und eine Reaktion auf drei Stimuli (pH-Wert, Glukose und Redoxzustand) auszeichnet, wurde durch dynamische kovalente Chemie aus PVA, 4-Formylphenylboronsäure (4-FPBA) und 3,3′-Dithiobis(propionohydrazid) (DPH) hergestellt . Dies zeigt, dass this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.

Kupplungsreaktionen mit Arenediazoniumtetrafluoroboraten und Iodoniumsalzen

This compound kann als Reaktant in Kupplungsreaktionen mit Arenediazoniumtetrafluoroboraten und Iodoniumsalzen verwendet werden . Diese Reaktionen sind nützlich für die Synthese von Biarylverbindungen, die häufige Strukturmotive in Arzneimitteln und Naturprodukten sind.

Safety and Hazards

This compound is associated with certain hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Mode of Action

Boronic acids are known to participate in coupling reactions with various compounds . The fluorine atom in the compound could potentially enhance its reactivity and selectivity in these reactions.

Biochemical Pathways

Boronic acids are often used in suzuki coupling reactions, which are important in the synthesis of various biologically active compounds .

Result of Action

The compound’s potential to participate in coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .

Action Environment

It’s known that boronic acids are generally stable in neutral or slightly acidic conditions, but can degrade in strongly acidic or basic conditions .

Eigenschaften

IUPAC Name |

(4-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBOCQWTPCPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648976 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825644-26-6 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-fluoro-2-formylphenylboronic acid particularly interesting for developing antimicrobial agents?

A: 4-Fluoro-2-formylphenylboronic acid possesses several characteristics that make it a promising building block for antimicrobial research. Firstly, the boron atom's electrophilic nature enables it to form reversible dative bonds with nucleophiles often found in biological systems. This property is thought to contribute to the bioactivity of various boron-containing compounds. Secondly, incorporating fluorine into pharmaceuticals is a well-established strategy for enhancing their efficacy and bioactivity . The combination of boron and fluorine within 4-fluoro-2-formylphenylboronic acid makes it an attractive target for developing novel antimicrobial agents.

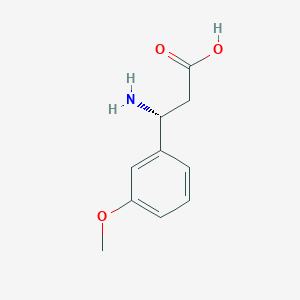

Q2: How is 4-fluoro-2-formylphenylboronic acid utilized in the synthesis of potentially bioactive compounds?

A: Researchers have successfully synthesized a series of cyclic fluorodiamines containing boronate esters using 4-fluoro-2-formylphenylboronic acid as a starting material . The process involves reacting the protected boronate ester of 4-fluoro-2-formylphenylboronic acid with various primary diamines. This reaction typically proceeds through an initial aldimine formation followed by an intramolecular hydroamination step, ultimately yielding cyclic aminoboron compounds. These compounds have demonstrated promising initial antimicrobial activity against various fungi and bacteria .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)